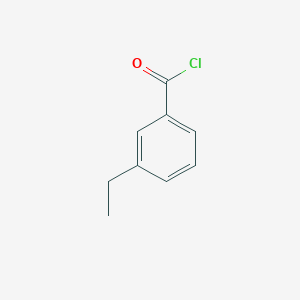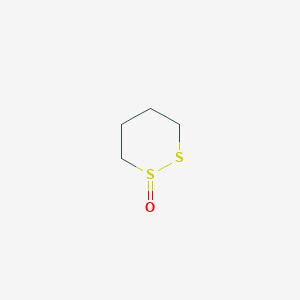
1,1'-Biphenyl, 4'-chloro-2-fluoro-
Overview
Description
1,1’-Biphenyl, 4’-chloro-2-fluoro- is an organic compound with the molecular formula C12H8ClF It is a derivative of biphenyl, where one hydrogen atom on each phenyl ring is substituted with a chlorine and a fluorine atom, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 4’-chloro-2-fluoro- can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. For instance, 4-chlorophenylboronic acid can be coupled with 2-fluorobromobenzene under mild conditions to yield 1,1’-Biphenyl, 4’-chloro-2-fluoro-.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalysts and solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Biphenyl, 4’-chloro-2-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form biphenyl derivatives with additional functional groups.
Reduction Reactions: It can be reduced to form biphenyl derivatives with fewer substituents.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Strong nucleophiles such as hydroxide ions can replace the chlorine or fluorine atoms under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate can be used to introduce additional functional groups.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield hydroxybiphenyl derivatives.
Scientific Research Applications
1,1’-Biphenyl, 4’-chloro-2-fluoro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of biphenyl derivatives with biological systems.
Industry: The compound is used in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism by which 1,1’-Biphenyl, 4’-chloro-2-fluoro- exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing their activity. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
1,1’-Biphenyl, 4-chloro-: This compound is similar but lacks the fluorine substituent.
1,1’-Biphenyl, 4-fluoro-: This compound is similar but lacks the chlorine substituent.
4-Bromo-2-fluorobiphenyl: This compound has a bromine atom instead of a chlorine atom.
Uniqueness: 1,1’-Biphenyl, 4’-chloro-2-fluoro- is unique due to the presence of both chlorine and fluorine substituents, which confer distinct chemical properties. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-chloro-4-(2-fluorophenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXXLXZXOXQGFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20533547 | |
| Record name | 4'-Chloro-2-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20533547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72093-45-9 | |
| Record name | 4'-Chloro-2-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20533547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








methyl}amino)benzoic acid](/img/structure/B3056454.png)
![Benzenamine, 4,4'-methylenebis[N-[(4-methoxyphenyl)methylene]-](/img/structure/B3056455.png)



![5,6-Dihydroindeno[2,1-b]indole](/img/structure/B3056462.png)


